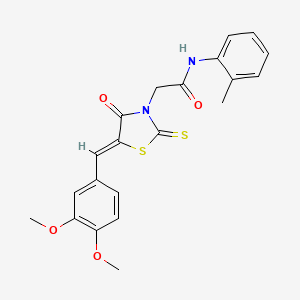

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-13-6-4-5-7-15(13)22-19(24)12-23-20(25)18(29-21(23)28)11-14-8-9-16(26-2)17(10-14)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHQOTQTYWGYML-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring and various functional groups. This compound has garnered attention due to its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Specifically, it has been shown to inhibit key enzymes involved in microbial and cancer cell metabolism:

- Antimicrobial Activity : Compounds with similar structures often exhibit antibacterial and antifungal properties. For instance, the compound inhibits MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall synthesis.

- Antioxidant Effects : The presence of methoxy groups may enhance the compound's antioxidant activity, potentially reducing oxidative stress in cells.

- Anti-inflammatory Properties : Some thiazolidinone derivatives have been reported to modulate inflammatory pathways, suggesting that this compound may also possess similar properties .

Biological Activity Data

Recent studies have provided insights into the biological effects of this compound. Below is a summary of key findings:

Case Studies

- Urease Inhibition Study : A study demonstrated that derivatives of thioxothiazolidinyl-acetamides exhibited significant urease inhibition with IC50 values ranging from 1.473 to 9.274 µM, outperforming standard inhibitors like hydroxyurea . This suggests that the compound could be a promising candidate for treating urease-related conditions.

- Antimicrobial Evaluation : In an antimicrobial assessment, several derivatives were tested against Staphylococcus aureus, showing significant inhibition of biofilm formation . This indicates potential applications in treating infections caused by resistant strains.

- Cytotoxicity Assessment : The synthesized compounds displayed mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines . This highlights the need for further exploration into their anticancer potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Key Observations:

- Substituent Effects : The 3,4-dimethoxybenzylidene group in the target compound enhances electron-donating capacity compared to simpler arylidene (e.g., phenyl in Compound 5, ) or 2-methoxybenzylidene (Compound 6, ). This may improve binding to cellular targets like kinases or DNA .

Key Observations:

- The target compound’s synthesis aligns with methods for analogous thiazolidinones but lacks reported yield and melting point data, highlighting gaps in published characterization .

- High thermal stability in compounds (m.p. up to 315°C) suggests that sulfamoylphenyl groups enhance crystallinity compared to dimethoxybenzylidene derivatives .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting rhodanine-3-acetic acid derivatives with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic or basic conditions to form the benzylidene intermediate .

- Acetylation : Coupling the intermediate with o-toluidine derivatives via amide bond formation using coupling agents like EDC/HOBt .

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for condensation steps .

- Temperature : Reflux conditions (~80–100°C) are optimal for cyclization and imine formation .

- Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation and accelerates amidation .

Yield Optimization : Yields range from 45–71% depending on steric and electronic effects of substituents. For example, electron-withdrawing groups on the benzylidene moiety reduce yields due to slower kinetics .

Q. Which analytical techniques are essential for characterizing this compound, and what key spectral data confirm its structure?

Methodological Answer:

Q. Example Data :

| Parameter | Observed Value (Compound 7n ) |

|---|---|

| 1H NMR (DMSO-d6) | δ 10.79 (s, NH), 7.87 (s, benzylidene-H) |

| 13C NMR (DMSO-d6) | δ 193.8 (C=O), 167.1 (thioxo group) |

| HRMS (m/z) | 516.0312 [M + Na]+ (calc. 516.0334) |

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic protocols reported for similar rhodanine-acetamide derivatives?

Methodological Answer: Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To address this:

- Systematic Screening : Use design-of-experiment (DoE) approaches to test variables (e.g., solvent, catalyst ratio) .

- Mechanistic Studies : Employ DFT calculations to model reaction pathways and identify rate-limiting steps .

- Comparative Analysis : Cross-reference spectral data (e.g., NMR shifts in DMSO vs. CDCl3) to validate intermediates .

Case Study : reports multi-step synthesis with TLC monitoring, while uses thiocarbonyl-bis-thioglycolic acid in ethanol reflux. Controlled replication under inert atmospheres (N₂/Ar) can reconcile yield discrepancies .

Q. What in silico strategies are recommended to predict the binding affinity of this compound with carbonic anhydrase isoforms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA-IX/XII active sites. Key residues (e.g., Zn²+ coordination, hydrophobic pockets) should align with rhodanine pharmacophores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Train models on IC₅₀ data from similar derivatives to predict inhibitory potency .

Validation : Compare computational results with experimental enzyme inhibition assays (e.g., stopped-flow CO₂ hydration assay for CA isoforms) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer activity of this compound?

Methodological Answer:

- Scaffold Modifications : Synthesize analogs with varied substituents on the benzylidene (e.g., halogens, methoxy groups) and o-tolyl acetamide moieties .

- Biological Screening : Test cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, HepG2) and correlate with substituent electronic profiles .

- Microscopy : Use confocal imaging to evaluate microtubule disruption (anti-mitotic mechanism) .

Q. SAR Insights :

Q. What strategies mitigate challenges in stereochemical purity during synthesis?

Methodological Answer:

- Chiral HPLC : Separate (Z)/(E) isomers using columns like Chiralpak IG-3 .

- Stereoselective Conditions : Use Lewis acids (e.g., ZnCl₂) to favor (Z)-configuration via kinetic control .

- Crystallography : Confirm configuration via single-crystal X-ray diffraction .

Example : achieved >98% (Z)-purity by optimizing reaction time and solvent polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.